molecular formula C7H10N2O2S B017317 Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate CAS No. 104680-36-6

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate

Cat. No.: B017317
CAS No.: 104680-36-6
M. Wt: 186.23 g/mol
InChI Key: LCLQMAWXMZTMPG-UHFFFAOYSA-N
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Description

. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, and is known for its diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate typically involves the condensation of appropriate thiophene derivatives with hydrazine derivatives. One common method involves the reaction of methyl 3-bromo-4-methylthiophene-2-carboxylate with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exhibits intriguing properties, enabling its application in diverse fields such as drug discovery, materials science, and organic synthesis. In drug discovery, it serves as a building block for the synthesis of potential pharmaceutical agents. In materials science, its unique structure makes it a candidate for the development of organic semiconductors and other advanced materials. Additionally, it is used in organic synthesis as an intermediate for the preparation of various complex molecules.

Mechanism of Action

The mechanism by which methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate exerts its effects is primarily through its interactions with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 3-hydrazinyl-4-ethylthiophene-2-carboxylate
  • Methyl 3-hydrazinyl-4-phenylthiophene-2-carboxylate
  • Methyl 3-hydrazinyl-4-methoxythiophene-2-carboxylate

Comparison: Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring. The presence of the methyl group at the 4-position and the hydrazinyl group at the 3-position confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications .

Properties

IUPAC Name

methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-4-3-12-6(5(4)9-8)7(10)11-2/h3,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLQMAWXMZTMPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1NN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380586
Record name Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104680-36-6
Record name Methyl 3-hydrazinyl-4-methylthiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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